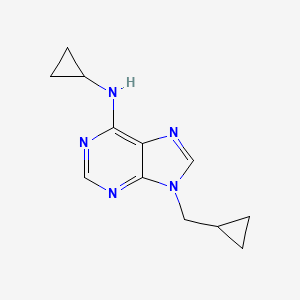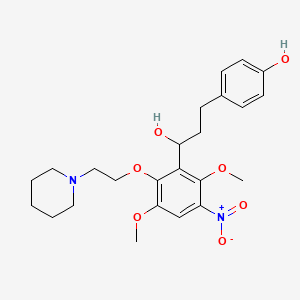
alpha-(2,5-Dimethoxy-3-nitro-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(2,5-Dimethoxy-3-nitro-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol is a complex organic compound that features multiple functional groups, including methoxy, nitro, piperidinyl, ethoxy, hydroxy, and benzenepropanol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2,5-Dimethoxy-3-nitro-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol typically involves multiple steps, including:
Formation of the Benzene Ring: The initial step involves the formation of the benzene ring with methoxy and nitro substituents.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction.
Ethoxy Group Addition: The ethoxy group is added via an etherification reaction.
Hydroxy Group Introduction: The hydroxy group is introduced through a hydroxylation reaction.
Propanol Side Chain Addition: The final step involves the addition of the propanol side chain through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2,5-Dimethoxy-3-nitro-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of alpha-(2,5-Dimethoxy-3-nitro-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Alteration of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Alpha-(2,5-Dimethoxy-3-nitro-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzeneethanol
- Alpha-(2,5-Dimethoxy-3-nitro-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanone
Uniqueness
Alpha-(2,5-Dimethoxy-3-nitro-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
88770-83-6 |
|---|---|
Molecular Formula |
C24H32N2O7 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
4-[3-[2,5-dimethoxy-3-nitro-6-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C24H32N2O7/c1-31-21-16-19(26(29)30)23(32-2)22(20(28)11-8-17-6-9-18(27)10-7-17)24(21)33-15-14-25-12-4-3-5-13-25/h6-7,9-10,16,20,27-28H,3-5,8,11-15H2,1-2H3 |
InChI Key |
BPOQSCPOPHFACD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])OC)C(CCC2=CC=C(C=C2)O)O)OCCN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


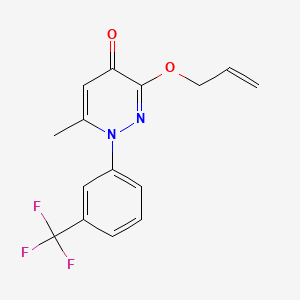


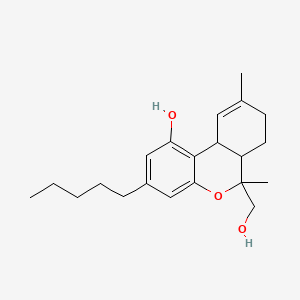
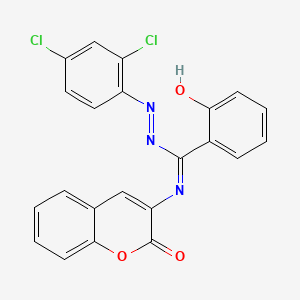
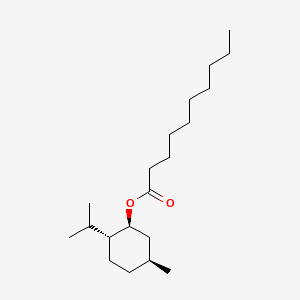
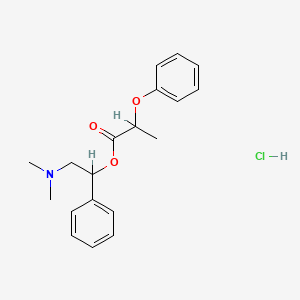
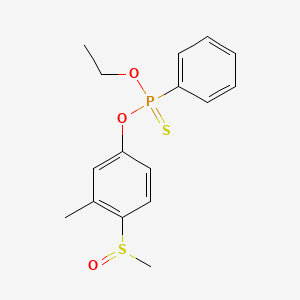

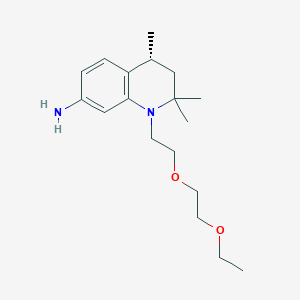


![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12743506.png)
